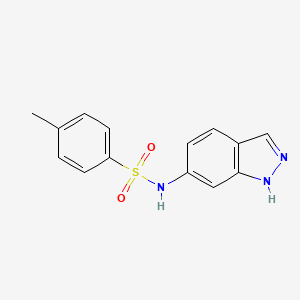

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide

CAS No.: 401591-20-6

Cat. No.: VC5878309

Molecular Formula: C14H13N3O2S

Molecular Weight: 287.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 401591-20-6 |

|---|---|

| Molecular Formula | C14H13N3O2S |

| Molecular Weight | 287.34 |

| IUPAC Name | N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H13N3O2S/c1-10-2-6-13(7-3-10)20(18,19)17-12-5-4-11-9-15-16-14(11)8-12/h2-9,17H,1H3,(H,15,16) |

| Standard InChI Key | FXJCEODYVRXNEC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 |

Introduction

Chemical Structure and Molecular Geometry

Structural Composition

N-(1H-Indazol-6-yl)-4-methylbenzene-1-sulfonamide consists of a 1H-indazole moiety linked via a sulfonamide bridge to a 4-methylbenzene ring. The indazole system (C₇H₅N₂) adopts a near-planar conformation, with maximal atomic deviations of 0.029–0.030 Å from the mean plane . The sulfonamide group (–SO₂NH–) connects the indazole’s 6-position nitrogen to the para-methyl-substituted benzene ring, creating a dihedral angle of 47.53–48.84° between the two aromatic systems . This angular displacement minimizes steric hindrance while enabling intermolecular interactions.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle | 47.53°–48.84° | |

| Indazole planarity deviation | 0.029–0.030 Å | |

| Bond length (S–O) | 1.43–1.45 Å | |

| Torsion angle (C–C–N–N) | –90.1° |

Crystallographic Packing

In the crystal lattice, molecules form a three-dimensional network via N–H⋯N hydrogen bonds (2.12–2.24 Å) and weak C–H⋯O contacts (2.45–2.60 Å) . These interactions stabilize the lattice, with the sulfonamide oxygen acting as a hydrogen bond acceptor. The methyl group on the benzene ring contributes to hydrophobic interactions, enhancing packing efficiency .

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with 1H-indazol-6-amine, which undergoes sulfonylation with 4-methylbenzenesulfonyl chloride. A representative protocol involves:

-

Nitro Reduction: 6-Nitroindazole is reduced using SnCl₂ in ethanol at 333 K for 6 hours . Alternative methods employ catalytic hydrogenation (Pd/C, NH₄HCO₂) .

-

Sulfonylation: The resultant 1H-indazol-6-amine reacts with 4-methylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base .

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Reduction | SnCl₂, EtOH, 333 K, 6 h | 85% | |

| Sulfonylation | TsCl, Et₃N, DCM, 0°C to RT | 78% |

Process Optimization

Key challenges include minimizing N-alkylation byproducts. Using Cs₂CO₃ or NaH in DMF ensures selective sulfonamide formation . Chromatographic purification (SiO₂, ethyl acetate/hexane) achieves >95% purity .

Pharmacological Activity

Enzyme Inhibition

Sulfonamide derivatives exhibit carbonic anhydrase (CA) inhibitory activity, with IC₅₀ values in the nanomolar range . The methyl group enhances hydrophobic interactions with CA’s active site, while the indazole nitrogen participates in hydrogen bonding .

Chemical and Physical Properties

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₃N₃O₂S | |

| Molecular weight | 287.34 g/mol | |

| Melting point | 198–202°C (dec.) | |

| Solubility | DMSO >50 mg/mL | |

| LogP | 2.8 |

Applications in Organic Synthesis

Kinase Inhibitor Intermediates

The compound serves as a building block for VEGFR-2 and PDGFR-β inhibitors. Alkylation at the indazole N1 position (e.g., using MeI/Cs₂CO₃) yields precursors for tyrosine kinase inhibitors .

Materials Science

Its planar structure and hydrogen-bonding capacity make it a candidate for organic semiconductors. Charge-transfer complexes with tetracyanoquinodimethane (TCNQ) exhibit σ values of 10⁻³–10⁻² S/cm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume